

# Triptinin B CAS number 189389-05-7

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## Compound of Interest

Compound Name: *Triptinin B*

Cat. No.: *B1640378*

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An In-depth Technical Guide to **Triptinin B** (CAS Number: 189389-05-7)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Triptinin B** is a natural product isolated from the plant *Tripterygium wilfordii*, a vine known in traditional Chinese medicine as "Léi Gōng Téng" (Thunder God Vine). It is classified as a 19(4 → 3)-abeo-abietane, a type of diterpenoid.<sup>[1]</sup> The primary reported biological activity of **Triptinin B** is its function as a leukotriene D4 (LTD4) antagonist, suggesting its potential for development in the treatment of allergic and inflammatory conditions.<sup>[1][2]</sup>

## Physicochemical Properties

**Triptinin B** is an amorphous powder. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	189389-05-7	[2]
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>3</sub>	MedchemExpress
Molecular Weight	314.42 g/mol	MedchemExpress
Appearance	Amorphous powder	
Optical Rotation	[α] <sub>D</sub> = +17.1° (c = 0.49, methanol)	
IUPAC Name	(4aS,10aS)-8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid	PubChem
Purity (Typical)	≥98% (HPLC)	

## Biological Activity and Pharmacology

The most significant reported biological activity of **Triptinin B** is its antagonism of the leukotriene D4 (LTD4) receptor.[1][2] Leukotrienes are inflammatory mediators involved in the pathophysiology of allergic reactions and asthma.[3][4][5] By blocking the LTD4 receptor, **Triptinin B** can inhibit the downstream signaling cascades that lead to bronchoconstriction, inflammation, and mucus production.[3][6]

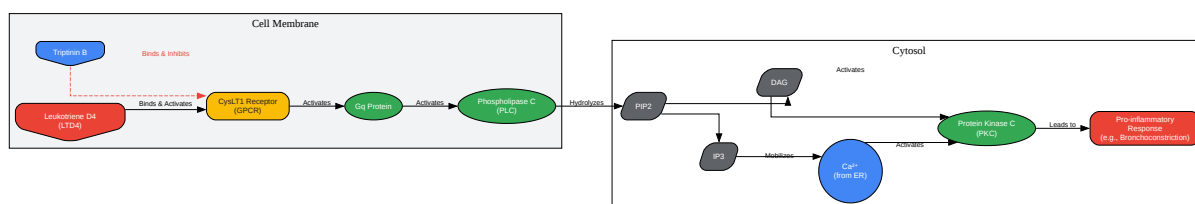
Activity	Quantitative Data	Source
LTD4 Antagonism	Effective Concentration: 50 µg/mL	
Dissociation Constant (Kd): 34 nM (0.000034 mM)		

## Mechanism of Action: Leukotriene D4 Receptor Antagonism

**Triptinin B** is believed to exert its antiallergic effects by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1), thereby preventing the binding of its natural ligand, LTD4. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by LTD4, initiates a signaling cascade leading to increased intracellular calcium levels and other pro-inflammatory responses.[7][8][9][10][11]

## Signaling Pathway of Leukotriene D4 and Triptinin B Inhibition

The following diagram illustrates the proposed mechanism of action of **Triptinin B** in the context of the LTD4 signaling pathway.



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Caption: Proposed mechanism of **Triptinin B** as an LTD4 receptor antagonist.

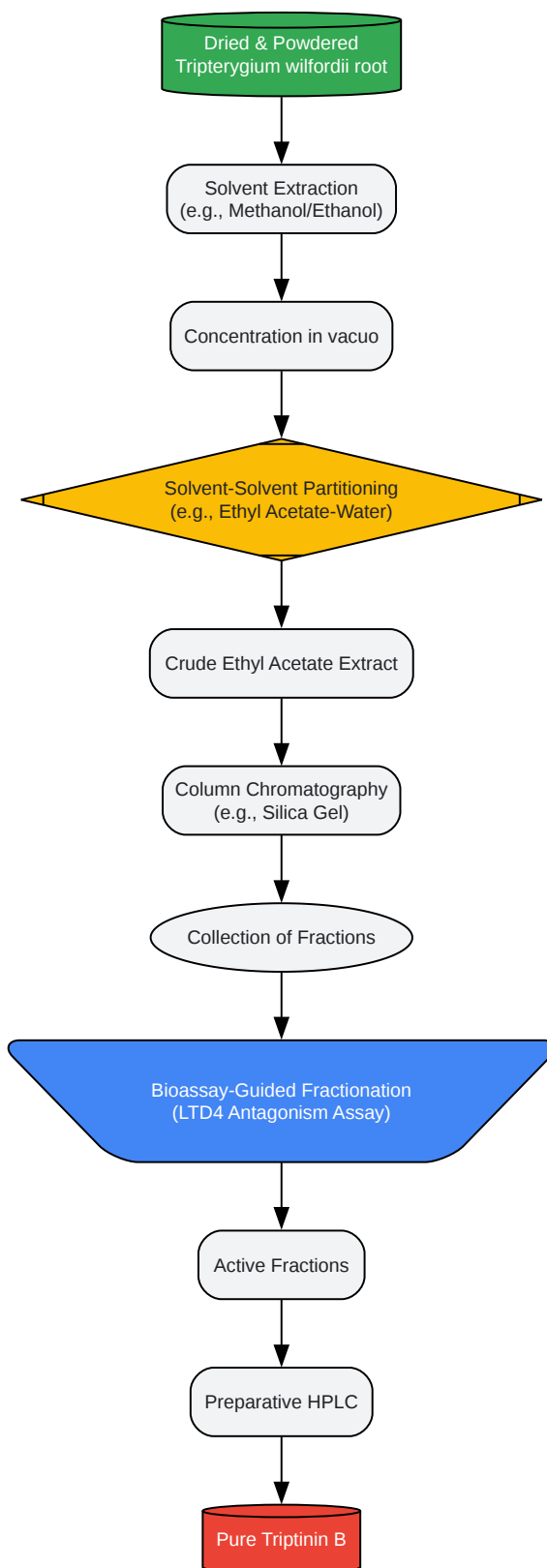
## Experimental Protocols

Detailed experimental protocols for **Triptinin B** are not widely available. The following are generalized methodologies based on standard practices for assessing LTD4 receptor

antagonism.

## Isolation of Triptinin B from *Tripterygium wilfordii*

A general workflow for the isolation and purification of compounds like **Triptinin B** from plant material is outlined below. The specific solvents and chromatographic conditions would be as described in the primary literature.[\[1\]](#)[\[2\]](#)



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Caption: General workflow for the isolation of **Triptinin B**.

## Leukotriene D4 Receptor Binding Assay (General Protocol)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a compound for the CysLT1 receptor.

- **Cell Culture:** Use a cell line known to express the CysLT1 receptor (e.g., U937 cells or CHO cells transfected with the human CysLT1 receptor).
- **Membrane Preparation:** Homogenize the cells and isolate the cell membrane fraction by centrifugation.
- **Binding Reaction:** In a multi-well plate, incubate the cell membranes with a known concentration of radiolabeled LTD4 (e.g., [<sup>3</sup>H]LTD4) and varying concentrations of **Triptinin B**.
- **Incubation:** Allow the reaction to reach equilibrium (e.g., 30 minutes at 25°C).
- **Separation:** Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:**
  - Determine the non-specific binding by including a high concentration of a known unlabeled LTD4 antagonist.
  - Subtract non-specific binding from total binding to get specific binding.
  - Plot the percentage of specific binding against the logarithm of the **Triptinin B** concentration.
  - Calculate the IC<sub>50</sub> (the concentration of **Triptinin B** that inhibits 50% of the specific binding of the radioligand).

- Calculate the dissociation constant ( $K_d$ ) using the Cheng-Prusoff equation:  $K_d = IC_{50} / (1 + [L]/K_d_L)$ , where  $[L]$  is the concentration of the radioligand and  $K_d_L$  is its dissociation constant.

## Applications in Drug Development

As an LTD4 receptor antagonist, **Triptinin B** holds potential as a lead compound for the development of new therapeutics for conditions such as:

- Asthma
- Allergic rhinitis
- Other inflammatory and allergic diseases

Further research would be required to evaluate its selectivity, in vivo efficacy, pharmacokinetic profile, and safety.

## Conclusion

**Triptinin B** is a natural product with a confirmed activity as a leukotriene D4 antagonist. While the available data is limited, it presents an interesting scaffold for further investigation in the field of anti-inflammatory and anti-allergic drug discovery. More in-depth studies are needed to fully characterize its pharmacological profile and therapeutic potential.

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## References

- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. litfl.com [litfl.com]

- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileukotriene - Wikipedia [en.wikipedia.org]
- 7. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca<sup>2+</sup> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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